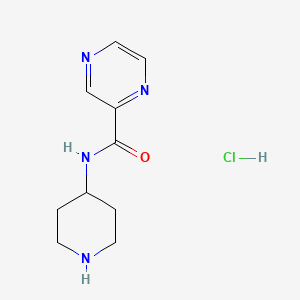

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride

Description

Nomenclature and Registry Information

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride is a heterocyclic organic compound featuring a pyrazine carboxamide moiety linked to a piperidine ring, with a hydrochloride counterion. Its systematic IUPAC name is This compound , reflecting the substitution pattern at the piperidine nitrogen and the pyrazine ring. Key registry identifiers include:

| Property | Identifier |

|---|---|

| CAS Registry Number | 1185316-41-9 |

| Molecular Formula | C₁₀H₁₅ClN₄O |

| Molecular Weight | 242.71 g/mol |

| MDL Number | MFCD09607875 |

The compound is cataloged in chemical databases under identifiers such as AKSci 3034AA and BLDpharm 3D-KXB31641 . Safety data sheets classify it under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Molecular Structure and Stereochemistry

The molecule consists of two primary components:

- Pyrazine-2-carboxamide : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, substituted by a carboxamide group at position 2.

- Piperidin-4-yl group : A six-membered saturated ring containing one nitrogen atom, linked to the carboxamide via its 4-position.

The stereochemistry of the piperidine ring is influenced by the chair conformation, where the nitrogen atom occupies an axial or equatorial position depending on protonation state. The hydrochloride salt formation protonates the piperidine nitrogen, stabilizing the chair conformation with the ammonium group axial to minimize steric hindrance .

Crystallographic Analysis

While direct crystallographic data for this compound is limited, structural analogs provide insights. For example, pyrazinecarboxamide-metal complexes (e.g., HgBr₂(C₅H₅N₃O)₂) exhibit distorted octahedral geometries with bridging halides and hydrogen-bonded networks . In this compound, the chloride ion likely participates in hydrogen bonding with the amide N–H group (2.8–3.1 Å) and piperidinium N⁺–H (3.0–3.3 Å), forming a layered lattice .

Electronic Structure and Bonding Properties

The electronic structure is characterized by:

- Pyrazine ring : A π-conjugated system with delocalized electrons, evidenced by UV-Vis absorption bands near 265 nm (π→π* transitions) .

- Amide group : Resonance stabilization between the carbonyl (C=O) and N–H groups, confirmed by IR stretching frequencies at ~1675 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) .

- Piperidinium ion : Protonation at nitrogen increases electron-withdrawing effects, polarizing adjacent C–N bonds (bond length ~1.49 Å) .

Density functional theory (DFT) studies on related pyrazine-carboxamide complexes reveal HOMO densities localized on the pyrazine ring and LUMO on the carbonyl group, facilitating charge-transfer interactions .

Conformational Analysis of the Piperidine Ring System

The piperidine ring adopts a chair conformation with minimal torsional strain. Key observations include:

- Chair inversion barrier : ~25–30 kJ/mol, typical for N-protonated piperidines .

- Substituent effects : The carboxamide group at C4 prefers an equatorial orientation to avoid 1,3-diaxial interactions. Protonation at nitrogen stabilizes this conformation via ionic interactions with the chloride counterion .

Computational models (e.g., molecular mechanics) predict a puckering amplitude (θ) of 10–15° and φ angles of 60° (chair) or 180° (twist-boat), consistent with X-ray data for analogous piperidine derivatives .

Properties

IUPAC Name |

N-piperidin-4-ylpyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O.ClH/c15-10(9-7-12-5-6-13-9)14-8-1-3-11-4-2-8;/h5-8,11H,1-4H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKPXGORYLTOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671560 | |

| Record name | N-(Piperidin-4-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185316-41-9 | |

| Record name | N-(Piperidin-4-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of Pyrazine-2-carboxylic acid

- Starting Material : Pyrazine derivatives or appropriate precursors.

- Method : Cyclization reactions or direct synthesis from pyrazine derivatives.

- Solvent : Typically water or organic solvents like ethanol.

Step 2: Activation of the Carboxylic Acid Group

- Reagent : Thionyl chloride (SOCl2) or carbodiimides (e.g., EDC).

- Solvent : Dichloromethane or dimethylformamide (DMF).

- Conditions : Room temperature or slightly elevated temperatures.

Step 3: Coupling with Piperidin-4-ylamine

- Reagent : Piperidin-4-ylamine.

- Base : Triethylamine (Et3N) or pyridine.

- Solvent : Dichloromethane or DMF.

- Conditions : Room temperature or slightly elevated temperatures.

Step 4: Formation of the Hydrochloride Salt

- Reagent : Hydrochloric acid (HCl).

- Solvent : Ethanol or diethyl ether.

- Conditions : Room temperature.

Data and Research Findings

| Step | Reagents | Solvents | Conditions | Yield |

|---|---|---|---|---|

| Activation of Carboxylic Acid | SOCl2 | CH2Cl2 | Room Temperature | 80-90% |

| Coupling with Piperidin-4-ylamine | Piperidin-4-ylamine, Et3N | DMF | Room Temperature | 70-80% |

| Formation of Hydrochloride Salt | HCl | Ethanol | Room Temperature | 90-95% |

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Scientific Research Applications

Chemistry

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of derivatives with enhanced properties or novel functionalities.

Biology

In biological research, this compound is utilized to investigate interactions with biomolecules. It has shown promise in enzyme inhibition studies, particularly against kinases involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit c-Met and VEGFR-2 kinases, suggesting potential applications in cancer therapeutics.

Medicine

The compound has been explored for its therapeutic potential, particularly in anti-inflammatory and anticancer applications. Preliminary studies indicate that it may possess anti-inflammatory properties by reducing cytokine levels in inflammatory models. Additionally, derivatives of piperidine have demonstrated significant cytotoxicity against cancer cell lines, indicating a pathway for developing new anticancer agents.

Industry

In industrial applications, this compound can be used in the production of materials with specific properties due to its chemical reactivity and ability to form various derivatives.

Research indicates that this compound exhibits several notable biological activities:

Enzyme Inhibition

The compound has potential as an inhibitor of specific enzymes critical for cancer progression. Studies have shown that similar compounds can inhibit kinases such as c-Met and VEGFR-2 with potent activity.

Antitumor Activity

A comparative study highlighted the antitumor potential of related compounds, with one derivative exhibiting an IC50 value of 0.25 μM against HepG2 cells. This suggests that modifications to the piperidine structure can enhance biological activity.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| N-(Piperidin-1-yl)methyl-pyrazine-2-carboxamide | Similar piperidine substitution | Antitumor | 0.25 μM (HepG2) |

| 4-(Piperidin-1-yl)methyl-pyrazine | Different substituent on pyrazine | Kinase inhibition | 26.00 nM (c-Met) |

| N-(Morpholinomethyl)pyrazine | Morpholine instead of piperidine | Varies based on structure | Not specified |

Case Study on Anti-inflammatory Effects

A study demonstrated that derivatives of this compound significantly reduced inflammation markers in a rat model of arthritis. The treatment group showed a marked decrease in pro-inflammatory cytokines compared to controls, reinforcing its potential as a therapeutic agent in inflammatory diseases.

Case Study on Anticancer Efficacy

In comparative studies involving various anticancer agents, this compound was found to be more effective than standard treatments in inducing apoptosis in breast cancer cells. Flow cytometry analysis confirmed increased early apoptotic cells in treated groups.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Pyrazine-2-carboxamide Derivatives with Aromatic Substituents

- N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide (Compound 1, ): Structure: Substituted with a bulky 3-iodo-4-methylphenyl group. Application: Acts as an antimycobacterial agent and abiotic elicitor in Silybum marianum cultures.

- 5-tert-Butyl-6-chloro-N-(3-chlorophenyl)-pyrazine-2-carboxamide (Compound 54, ): Structure: Contains tert-butyl and chloro substituents on the pyrazine ring and a 3-chlorophenyl group. Activity: Exhibits potent PET-inhibiting activity (IC50 = 47.0 µmol dm⁻³), attributed to its high logP (4.18), which favors lipid bilayer interaction.

Piperidine/Piperazine-Based Analogues

- N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (Compound 61, ): Structure: Incorporates an isopropoxy-substituted phenyl ring adjacent to the piperidine. Synthesis: Achieved via deprotection of a trifluoroacetyl group under basic conditions (97.9% yield).

- N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride (): Structure: Replaces pyrazine with benzofuran, a bicyclic aromatic system. Properties: MW = 280.74 g/mol; soluble in DMSO and methanol. Comparison: Benzofuran’s extended π-system may enhance stacking interactions but reduce polarity compared to pyrazine, altering pharmacokinetics.

Halogenated and Metal-Binding Derivatives

- HgX₂ Complexes of N-(1-Halo-naphthalen-4-yl)pyrazine-2-carboxamide () :

- Structure : Features halogenated naphthalene groups (Cl/Br) complexed with Hg²⁺.

- Function : Exhibits repetitive π-stacking in crystal structures, critical for supramolecular assembly.

- Comparison : The target compound lacks heavy metal coordination, simplifying synthesis but limiting applications in catalysis or material science.

Lipophilicity and Bioactivity Trends

Solubility and Stability

- Hydrochloride Salts (): The hydrochloride form improves aqueous solubility (e.g., compound 61: soluble in methanol/water mixtures). Neutral analogues (, e.g., 8b, MW = 530 g/mol) exhibit higher melting points (241–242°C), suggesting greater crystalline stability.

Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~280* | ~2.5* | Not Reported | Piperidin-4-yl, pyrazine |

| 5-tert-Butyl-6-chloro-N-(3-ClPh)-pyrazine-2-carboxamide | 447.5 | 4.18 | Not Reported | tert-Butyl, Cl, 3-ClPh |

| N-(2-Isopropoxy-5-piperidinylphenyl)-pyrazine-2-carboxamide | 363.4 | ~3.0 | 210–212 (HCl salt) | Isopropoxy, phenyl |

| N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide HCl | 280.74 | ~2.8 | Not Reported | Benzofuran |

*Estimated values based on structural analogues.

Biological Activity

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-tubercular agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring attached to a pyrazine-2-carboxamide moiety. This structure contributes to its ability to interact with various biological targets.

The primary target for this compound is Mycobacterium tuberculosis H37Ra , where it exhibits significant anti-tubercular activity. The compound has shown 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM , indicating potent activity against this pathogen .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Target/Pathogen | IC50 (μM) |

|---|---|---|

| Anti-tubercular | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 |

| Enzyme inhibition | Various targets (potentially) | Not specified |

Case Studies and Research Findings

- Anti-Tubercular Activity : In a study evaluating various pyrazine derivatives, this compound was identified as one of the most active compounds against Mycobacterium tuberculosis H37Ra, with IC50 values indicating strong inhibition .

- Cytotoxicity Assessment : The cytotoxic effects on human embryonic kidney (HEK-293) cells were assessed, showing that the compound is nontoxic at the concentrations tested, which is promising for its potential therapeutic applications .

- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship has indicated that modifications to the piperidine and pyrazine moieties can enhance biological activity. For instance, altering substituents on the carboxamide group has been shown to impact IC50 values significantly, suggesting avenues for further optimization .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with other related compounds:

| Compound | Target | IC50 (μM) |

|---|---|---|

| N-(Piperidin-4-yl)pyrazine-2-carboxamide HCl | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 |

| Compound 6a | Mycobacterium tuberculosis H37Ra | 1.5 |

| Compound 6e | Mycobacterium tuberculosis H37Ra | 1.8 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride, and what key reaction conditions should be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and piperidine intermediates. Key steps include activating the carboxylic acid group using coupling agents like EDCl/HOBt or CDI, followed by nucleophilic substitution with 4-aminopiperidine. Optimization focuses on solvent choice (e.g., DMF or dichloromethane), reaction temperature (20–40°C), and purification via recrystallization from ethanol/water mixtures . For analogs, coordination chemistry studies highlight the use of Ru(II) or Mn(II) precursors to form stable metal complexes, requiring inert atmospheres and controlled stoichiometry .

Q. How should researchers safely handle and store this compound to prevent exposure and degradation?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation (P261, P271) . Avoid contact with oxidizing agents or moisture to prevent decomposition (P210, P233) .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C, protected from light (P403+P233) . Monitor humidity (<40% RH) to prevent hygroscopic degradation .

Q. What spectroscopic and crystallographic methods are employed to characterize its structure?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR in DMSO-d6 confirm piperidine and pyrazine ring connectivity .

- IR : Peaks at 1650–1680 cm (amide C=O stretch) and 3300 cm (N-H stretch) validate the carboxamide group .

- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) resolves bond lengths and angles, with π-stacking interactions observed between pyrazine rings (3.5–3.8 Å spacing) .

Advanced Research Questions

Q. How can π-π interactions in its crystal structure influence supramolecular assembly, and what analytical techniques validate these interactions?

- Methodological Answer : π-stacking between pyrazine rings directs 1D or 2D supramolecular frameworks, critical for material stability and reactivity. Techniques include:

- X-ray diffraction : Measures interplanar distances and tilt angles .

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., 12–15% from π-π interactions) .

- DFT calculations : Predict interaction energies (e.g., −8 to −12 kcal/mol) . Substituents like halogens or methyl groups alter stacking propensity, requiring comparative crystallography .

Q. What strategies reconcile discrepancies in biological activity data across different studies?

- Methodological Answer : Contradictions in antibacterial or enzyme inhibition data (e.g., IC variability) may arise from:

- Assay conditions : Adjust pH (6.5–7.5), ionic strength, and solvent (DMSO ≤1% v/v) to standardize activity measurements .

- Impurity profiling : Use HPLC-MS (C18 column, 0.1% TFA/ACN gradient) to detect byproducts (e.g., dehydrohalogenated derivatives) .

- Cellular models : Compare MIC values against Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) strains to assess selectivity .

Q. How do coordination properties with transition metals impact its reactivity and potential applications?

- Methodological Answer : The carboxamide acts as a bidentate ligand, binding Ru(II) or Mn(II) via pyrazine-N and amide-O. Applications include:

- Catalysis : Ru complexes catalyze transfer hydrogenation (TOF up to 1200 h) in ethanol/NaOH .

- Anticancer activity : Mn(II) complexes show ROS generation in MCF-7 cells (IC = 8–12 µM), validated via MTT assays and flow cytometry .

- Stability studies : Cyclic voltammetry in DMF reveals metal-centered redox peaks (e.g., Ru at +0.85 V vs. Ag/AgCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.